molecular formula C17H27N3O5S B5626965 N-({1-[(dimethylamino)sulfonyl]piperidin-3-yl}methyl)-2,3-dimethoxybenzamide

N-({1-[(dimethylamino)sulfonyl]piperidin-3-yl}methyl)-2,3-dimethoxybenzamide

Cat. No. B5626965
M. Wt: 385.5 g/mol
InChI Key: GDMMCFHLUKVCIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of dimethyl sulfate to form O-methyllactims, which are then reacted with sulfonamide to produce the target cyclic N-sulfonylamidines (Liu Bo, 2012). This method underscores the complexity and innovation in synthesizing compounds with similar backbones to N-({1-[(dimethylamino)sulfonyl]piperidin-3-yl}methyl)-2,3-dimethoxybenzamide.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been elucidated using various spectroscopic techniques and confirmed through X-ray diffraction studies. For instance, the crystal and molecular structure studies reveal the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (S. Naveen et al., 2015). These structural insights are crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

Chemical reactions involving similar compounds highlight the reactivity and potential transformations of N-({1-[(dimethylamino)sulfonyl]piperidin-3-yl}methyl)-2,3-dimethoxybenzamide. Aromatic nucleophilic substitution reactions with various amines demonstrate the compound's ability to undergo significant chemical transformations, impacting its structural and functional properties (S. Sekiguchi, Thoru Suzuki, M. Hosokawa, 1989).

properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-3-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)20-10-6-7-13(12-20)11-18-17(21)14-8-5-9-15(24-3)16(14)25-4/h5,8-9,13H,6-7,10-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMMCFHLUKVCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)CNC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[(dimethylamino)sulfonyl]piperidin-3-yl}methyl)-2,3-dimethoxybenzamide

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